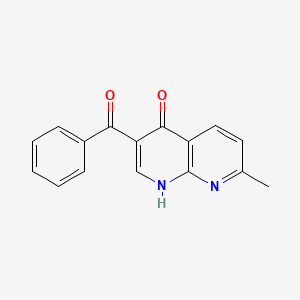![molecular formula C24H27N3O4S B6511162 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide CAS No. 950345-69-4](/img/structure/B6511162.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . The molecule also contains a propanamide group and a complex tricyclic system.
Synthesis Analysis
While specific synthesis details for this exact compound are not available, related compounds have been synthesized through various methods. For instance, new sulfonamides amalgamated with 1,4-benzodioxane heterocycle have been synthesized to act as antibacterial agents . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, a propanamide group, and a tricyclic system. The substitution of an iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH 3 -1″ and CH 3 -3″) .Chemical Reactions Analysis
The compound has shown potential as an antibacterial agent, with significant biofilm inhibition activity against Escherichia coli and Bacillus subtilis . It also exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-14(15-7-8-17-18(13-15)31-12-11-30-17)25-21(28)10-9-20-26-23(29)22-16-5-3-2-4-6-19(16)32-24(22)27-20/h7-8,13-14H,2-6,9-12H2,1H3,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKEZDILAQIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6511100.png)
![6-[(2,4-dimethylphenyl)amino]-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6511114.png)
![2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide](/img/structure/B6511115.png)
![3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B6511120.png)
![N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6511129.png)
![N-(4-methylphenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6511134.png)
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6511140.png)
![N-[(4-chlorophenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6511145.png)
![5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6511165.png)
![5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6511172.png)
![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6511177.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6511189.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6511193.png)